2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride
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Overview
Description
2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloro group, a fluorophenoxy group, and a methylaniline moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction where a fluorophenol derivative reacts with a chlorinated aromatic compound under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the aromatic ring or the side chains.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used .
Scientific Research Applications
2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(2-fluorophenoxy)-5-methylpyridine
- 2-chloro-4-(2-fluorophenoxy)-5-methylpyrimidine
- 2-chloro-4-(2-fluorophenoxy)propanoic acid
Uniqueness
2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications .
Properties
CAS No. |
2680529-02-4 |
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Molecular Formula |
C13H12Cl2FNO |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
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